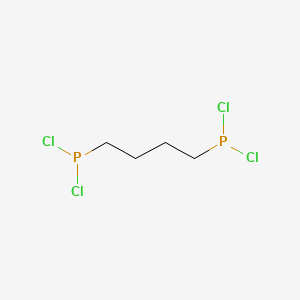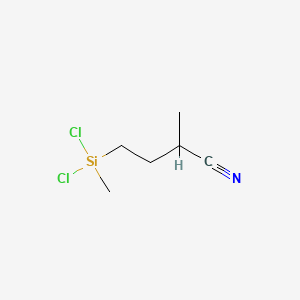
(3-CYANOBUTYL)METHYLDICHLOROSILANE
描述
准备方法
Synthetic Routes and Reaction Conditions
(3-CYANOBUTYL)METHYLDICHLOROSILANE can be synthesized through various methods. One common approach involves the reaction of 4-chlorobutyronitrile with dichloromethylsilane under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of butanenitrile, 4-(dichloromethylsilyl)-2-methyl- often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
(3-CYANOBUTYL)METHYLDICHLOROSILANE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichloromethylsilyl group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with butanenitrile, 4-(dichloromethylsilyl)-2-methyl- include sodium cyanide, potassium cyanide, and various organometallic reagents . Reaction conditions often involve the use of solvents like ethanol or dimethylformamide and may require heating under reflux .
Major Products Formed
The major products formed from reactions involving butanenitrile, 4-(dichloromethylsilyl)-2-methyl- depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield a variety of silylated nitriles, while addition reactions can produce complex organosilicon compounds .
科学研究应用
(3-CYANOBUTYL)METHYLDICHLOROSILANE has a wide range of applications in scientific research, including:
作用机制
The mechanism by which butanenitrile, 4-(dichloromethylsilyl)-2-methyl- exerts its effects involves the interaction of the dichloromethylsilyl group with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use . The compound’s ability to participate in multiple types of chemical reactions makes it a valuable tool in both research and industrial applications .
相似化合物的比较
Similar Compounds
Butyronitrile: A simpler nitrile compound with the formula C4H7N.
Propyl cyanide: Another nitrile with a similar structure but lacking the silyl group.
(3-Cyanopropyl)methyldichlorosilane: A closely related compound with similar chemical properties.
Uniqueness
(3-CYANOBUTYL)METHYLDICHLOROSILANE is unique due to the presence of the dichloromethylsilyl group, which imparts distinct reactivity and stability compared to other nitriles . This makes it particularly useful in applications requiring specific chemical transformations and properties .
属性
IUPAC Name |
4-[dichloro(methyl)silyl]-2-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2NSi/c1-6(5-9)3-4-10(2,7)8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEHRYVMJYAQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[Si](C)(Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992098 | |
| Record name | 4-[Dichloro(methyl)silyl]-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71550-62-4 | |
| Record name | 4-(Dichloromethylsilyl)-2-methylbutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-(dichloromethylsilyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[Dichloro(methyl)silyl]-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)

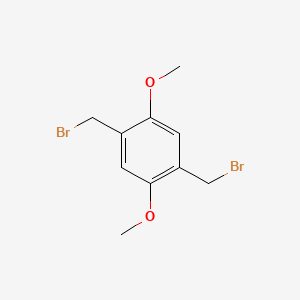
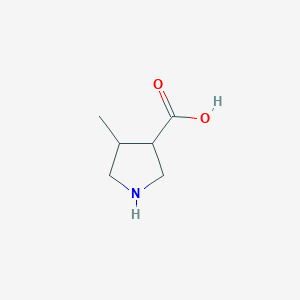

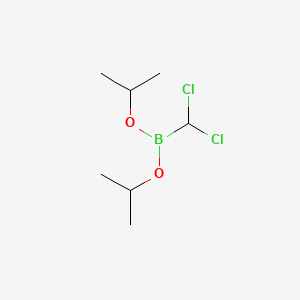

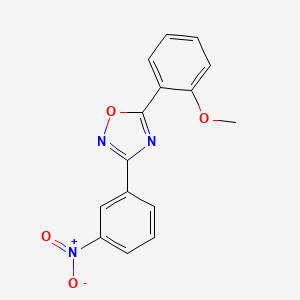
![5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1598965.png)
